molecular formula C15H21N5O4 B141774 利巴韦林 CAS No. 7724-76-7

利巴韦林

货号: B141774
CAS 编号: 7724-76-7
分子量: 335.36 g/mol
InChI 键: USVMJSALORZVDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Efficacy Against SARS-CoV-2

Recent studies have demonstrated riboprine's potent activity against SARS-CoV-2, particularly in vitro. Key findings include:

  • Inhibition Concentrations : Riboprine exhibited effective anti-SARS-CoV-2 activity with an EC50 value around 0.18 μM, outperforming some established antiviral drugs like remdesivir and molnupiravir .
  • Combination Therapies : When combined with other drugs, riboprine showed enhanced antiviral effects. For instance, pairing it with remdesivir resulted in increased potency and efficacy against the virus .

Study 1: Drug Repurposing for COVID-19

A high-throughput screening identified riboprine among several compounds capable of inhibiting SARS-CoV-2 replication. The study highlighted its ability to synergize with remdesivir, suggesting a promising avenue for combination therapies in treating COVID-19 .

Compound EC50 (μM) Synergistic Partner Maximal Efficacy (%)
Riboprine0.18Remdesivir>80
Remdesivir3.6-100

Study 2: In Silico and In Vitro Analysis

Research indicated that riboprine and forodesine not only inhibited RdRp but also displayed strong binding affinity to key catalytic sites in the enzyme, suggesting their potential as effective therapeutic agents against SARS-CoV-2 variants .

准备方法

核糖布林的合成涉及通过在6-氨基氮上用δ(2)-异戊烯基取代基修饰腺苷 . 合成路线通常包括以下步骤:

    核糖羟基的保护: 此步骤涉及保护核糖的羟基,以防止在合成过程中发生不希望的反应。

    亲核取代: 然后将受保护的核糖进行亲核取代,使用合适的异戊烯基化试剂在6-氨基位置引入异戊烯基。

    脱保护: 最后一步涉及去除保护基团以产生核糖布林。

化学反应分析

核糖布林经历各种化学反应,包括:

    氧化: 核糖布林可以被氧化形成相应的氧化衍生物。常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用还原剂如硼氢化钠或氢化铝锂可以实现核糖布林的还原。

    取代: 核糖布林可以发生取代反应,其中异戊烯基可以被其他官能团取代。常见的取代反应试剂包括卤化剂和亲核试剂。

从这些反应中形成的主要产物取决于所用试剂和条件。

生物活性

Riboprine, also known as N6-isopentenyladenosine, is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral treatments. This article delves into the biological activity of Riboprine, focusing on its mechanisms, efficacy, and potential for repurposing in the treatment of COVID-19 and other viral infections.

Riboprine exhibits several biological activities that contribute to its efficacy as an antiviral agent:

  • Inhibition of Nucleoside Import : Riboprine has been reported to block the import of uridine and cytidine into cells, which may affect RNA metabolism and viral replication .
  • Impact on Autophagy : It inhibits protein prenylation, which is crucial for various cellular processes including autophagy. This inhibition could disrupt viral life cycles by affecting the host cell's ability to support viral replication .
  • Synergistic Effects : Studies have shown that Riboprine can enhance the antiviral effects of other drugs, such as remdesivir, by lowering its effective concentration (EC50) in vitro. For instance, when combined with remdesivir, Riboprine's EC50 was reduced from 12 µM to 1.6 µM, indicating a significant increase in potency when used in combination .

Efficacy Against SARS-CoV-2

Recent research has highlighted Riboprine's potential against SARS-CoV-2, the virus responsible for COVID-19. In a study involving over 12,000 compounds screened against SARS-CoV-2-infected human cells:

  • Inhibition Rates : Riboprine demonstrated strong inhibitory effects on viral replication, particularly against the Omicron variant, with very low effective concentrations required for activity .
  • Combination Therapy Potential : The compound showed synergistic effects with remdesivir and other antiviral agents, suggesting that it could be part of a combination therapy strategy to enhance treatment outcomes for COVID-19 patients .

Research Findings and Case Studies

Several case studies and research findings illustrate the biological activity of Riboprine:

Study/SourceFindings
Nature Communications (2021)Identified Riboprine as a potent compound that synergizes with remdesivir to enhance antiviral efficacy against SARS-CoV-2 .
Scripps Research (2021)Demonstrated Riboprine's ability to inhibit viral replication in cultured human cells and its potential as a repurposed drug for COVID-19 treatment .
BioRxiv Preprint (2020)Reported that Riboprine achieved maximal efficacy across tested concentrations and highlighted its role in reducing intracellular nucleoside pools .

属性

IUPAC Name

2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVMJSALORZVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7724-76-7
Record name Riboprine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riboprine
Reactant of Route 2
Reactant of Route 2
Riboprine
Reactant of Route 3
Reactant of Route 3
Riboprine
Reactant of Route 4
Riboprine
Reactant of Route 5
Riboprine
Reactant of Route 6
Riboprine
Customer
Q & A

Q1: What makes Riboprine a potential candidate for treating COVID-19?

A1: Riboprine has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, Riboprine could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.

Q2: How does Riboprine interact with its target enzymes, RdRp and ExoN?

A2: While the exact mechanism is still under investigation, computational studies suggest that Riboprine binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.

Q3: Has Riboprine demonstrated efficacy against different SARS-CoV-2 variants?

A3: Research indicates that Riboprine exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that Riboprine could potentially be effective against various emerging SARS-CoV-2 variants.

Q4: What are the next steps in the research and development of Riboprine as a potential COVID-19 treatment?

A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of Riboprine in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。